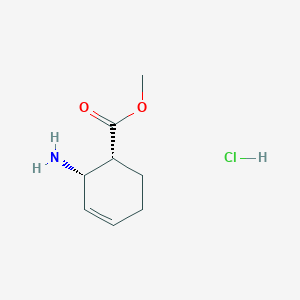
rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans is a chiral molecule. Known for its structural complexity and unique stereochemistry, it is a significant subject in synthetic organic chemistry and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans involves several steps:
Formation of the Pyrrolidine Ring: : Typically, the pyrrolidine ring can be synthesized via a cyclization reaction, starting from appropriate amine and carbonyl precursors.
Introduction of Substituents: : The 4-nitro and 4-bromophenyl groups are introduced through electrophilic aromatic substitution reactions.
Chiral Center Establishment: : The stereochemistry is achieved via chiral catalysts or starting materials, ensuring the correct 3R,4S configuration.
Final Benzylation: : The last step involves benzylation under basic conditions to attach the benzyl group to the nitrogen atom.
Industrial Production Methods: On an industrial scale, the compound can be produced through optimized versions of the above synthetic routes. These methods often involve:
Use of batch reactors for controlled reaction conditions.
Catalysts to improve yield and stereoselectivity.
Advanced purification techniques to isolate the desired diastereomer.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: : The nitro group can undergo reduction to form an amino group under specific conditions, such as hydrogenation over a palladium catalyst.
Reduction: : Reduction of the nitro group to an amine using reagents like tin(II) chloride in hydrochloric acid.
Substitution: : The bromine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or chromic acid can be used under acidic conditions.
Reduction: : Hydrogen gas with palladium catalyst, or sodium borohydride with catalytic amounts of cobalt chloride.
Substitution: : Sodium methoxide in methanol for nucleophilic substitutions.
Major Products Formed from these Reactions:
From oxidation and reduction, the major products include various amines and substituted aromatics.
Substitution reactions yield a range of aryl ethers, thioethers, and other substituted derivatives.
科学研究应用
Chemistry: The compound serves as a chiral ligand in asymmetric synthesis, aiding in the production of enantioselective products.
Biology and Medicine: It acts as a pharmacophore in drug discovery, particularly in the development of inhibitors targeting specific enzymes or receptors.
Industry: Its derivatives are utilized in the manufacture of advanced materials, including polymers and specialty chemicals.
作用机制
Molecular Targets and Pathways Involved: The compound's mechanism often involves binding to specific biological targets, such as enzyme active sites or receptor binding domains. Its chiral nature allows for selective interaction with these targets, influencing biological pathways by inhibiting or activating specific molecular processes.
相似化合物的比较
Compared to other pyrrolidine derivatives, rac-(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine, trans stands out due to its unique substituent pattern and stereochemistry. Similar compounds include:
rac-(3R,4S)-1-benzyl-3-phenyl-4-nitropyrrolidine, trans: .
rac-(3R,4S)-1-benzyl-3-(4-methylphenyl)-4-nitropyrrolidine, trans: .
rac-(3R,4S)-1-benzyl-3-(4-chlorophenyl)-4-nitropyrrolidine, trans: .
These compounds share the pyrrolidine core structure but differ in their specific substituents, influencing their chemical reactivity and biological activity.
属性
IUPAC Name |
(3R,4S)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILNFOQIYDOAQA-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate](/img/structure/B6616678.png)

![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)



![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)



